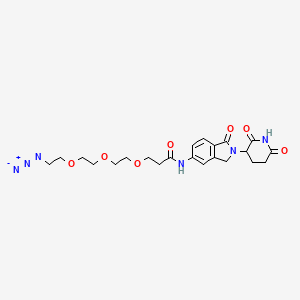
Lenalidomide-5'-CO-PEG3-C2-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-5’-CO-PEG3-C2-azide is a compound that serves as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . This compound is particularly useful in the field of medicinal chemistry and drug discovery, especially for its role in the development of proteolysis-targeting chimeras (PROTACs) .
Métodos De Preparación
The synthesis of Lenalidomide-5’-CO-PEG3-C2-azide involves several steps. The compound is typically prepared by conjugating lenalidomide with a polyethylene glycol (PEG) linker and an azide functional group. The synthetic route generally includes the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by introducing a reactive group that can facilitate the attachment of the PEG linker.
PEGylation: The activated lenalidomide is then reacted with a PEG linker to form Lenalidomide-PEG3.
Industrial production methods for this compound are not widely documented, but the process generally involves standard organic synthesis techniques and purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity .
Análisis De Reacciones Químicas
Lenalidomide-5’-CO-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Conjugation Reactions: The compound can be conjugated to other molecules, such as proteins or small molecules, through the azide group.
Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry and reducing agents like triphenylphosphine for azide reduction. The major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
Lenalidomide-5’-CO-PEG3-C2-azide has several scientific research applications:
Mecanismo De Acción
Lenalidomide-5’-CO-PEG3-C2-azide exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. Upon binding to cereblon, a substrate adaptor of the complex, the compound alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins . This mechanism is particularly effective in the treatment of multiple myeloma and myelodysplastic syndromes, where the degradation of transcription factors like IKZF1 and IKZF3 is crucial for therapeutic efficacy .
Comparación Con Compuestos Similares
Lenalidomide-5’-CO-PEG3-C2-azide is unique in its structure and function compared to other similar compounds. Some similar compounds include:
Thalidomide: An immunomodulatory drug with similar structural features but different functional groups and applications.
Pomalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Lenalidomide-PEG5-C2-azide: A similar compound with a longer PEG linker, which may affect its pharmacokinetic properties and efficacy.
The uniqueness of Lenalidomide-5’-CO-PEG3-C2-azide lies in its specific design for targeted protein degradation, making it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C22H28N6O7 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C22H28N6O7/c23-27-24-6-8-34-10-12-35-11-9-33-7-5-20(30)25-16-1-2-17-15(13-16)14-28(22(17)32)18-3-4-19(29)26-21(18)31/h1-2,13,18H,3-12,14H2,(H,25,30)(H,26,29,31) |
Clave InChI |
FDEBJVWPIGCGFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


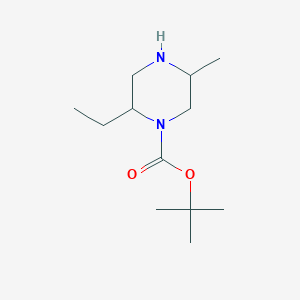
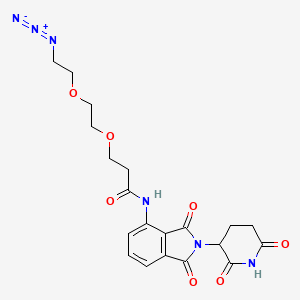
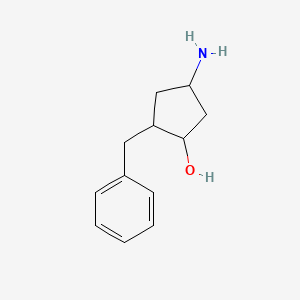
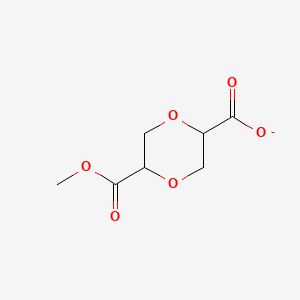
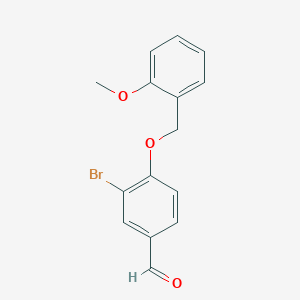
![(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B14779987.png)
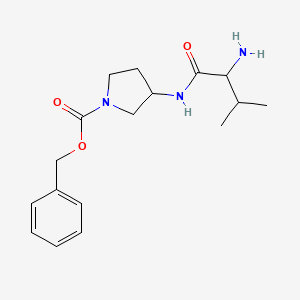
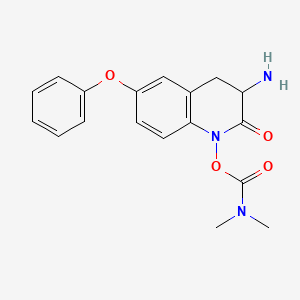
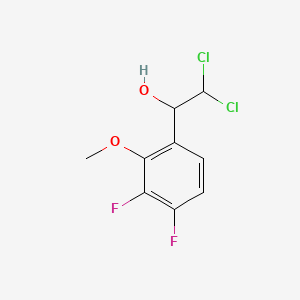
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)

![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)


